2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one: is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is also known by its IUPAC name, 4-(chloroacetyl)-2-methylmorpholine . This compound is primarily used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one typically involves the reaction of 2-methylmorpholine with chloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2-methylmorpholine+chloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include corresponding acids or ketones.
Reduction: Products include corresponding alcohols or amines.
Scientific Research Applications
2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: It is explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various chemical reactions and research applications .
Comparison with Similar Compounds
2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one: is similar to other chloroacetyl derivatives, such as 2-Chloro-1-(2-ethylmorpholin-4-yl)ethan-1-one and 2-Chloro-1-(2-isopropylmorpholin-4-yl)ethan-1-one .
Uniqueness:
- The presence of the 2-methylmorpholine moiety in this compound provides unique reactivity and properties compared to other chloroacetyl derivatives. This makes it particularly useful in specific chemical reactions and research applications .
Properties
IUPAC Name |
2-chloro-1-(2-methylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-6-5-9(2-3-11-6)7(10)4-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYMIAUTVSZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128274-04-4 |
Source
|
Record name | 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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